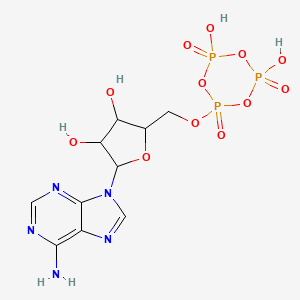![molecular formula C18H14N2Na2O7S2 B15125415 1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt CAS No. 3257-28-1](/img/structure/B15125415.png)
1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate is a synthetic azo dye with the molecular formula C18H14N2Na2O7S2 and a molecular weight of 480.423 g/mol. This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food coloring, and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate typically involves the diazotization of 2,4-dimethyl-6-sulphonatophenylamine followed by coupling with 5-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The sulphonate groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Depending on the conditions, products can include sulphones or other oxidized derivatives.
Reduction: The major products are typically the corresponding amines.
Substitution: Products vary based on the nucleophile used but generally involve replacement of the sulphonate group.
Scientific Research Applications
Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles and food products.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
- Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-4-hydroxynaphthalene-1-sulphonate
Uniqueness
Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain applications, such as specific types of staining in biological research.
Properties
CAS No. |
3257-28-1 |
|---|---|
Molecular Formula |
C18H14N2Na2O7S2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
disodium;6-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O7S2.2Na/c1-10-8-11(2)17(16(9-10)29(25,26)27)20-19-14-7-6-12-13(18(14)21)4-3-5-15(12)28(22,23)24;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
UEUGTXFKMNWFRE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide](/img/structure/B15125362.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
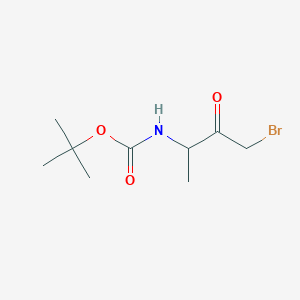
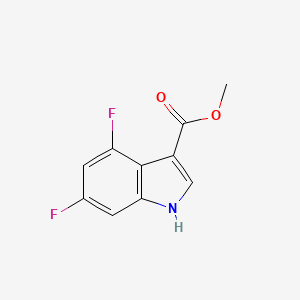
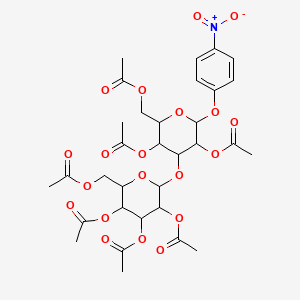

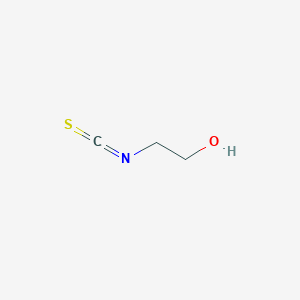

![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
